![molecular formula C14H14O2 B1610764 [3-(Phenoxymethyl)phenyl]methanol CAS No. 34904-99-9](/img/structure/B1610764.png)

[3-(Phenoxymethyl)phenyl]methanol

Vue d'ensemble

Description

“[3-(Phenoxymethyl)phenyl]methanol” is a chemical compound used in laboratory settings . It does not have any specific recommended uses and is advised against use in food, drugs, pesticides, or biocidal products .

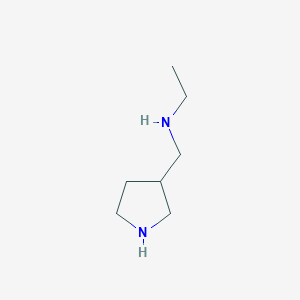

Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction with three steps: K2CO3/acetone, KOH, and LiAlH4 . However, the exact details of the synthesis process are not available in the search results.

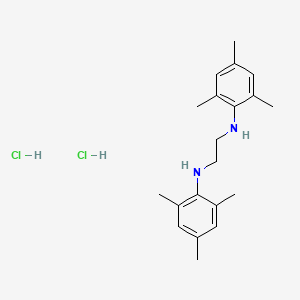

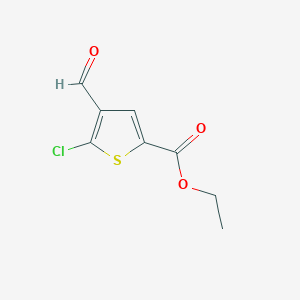

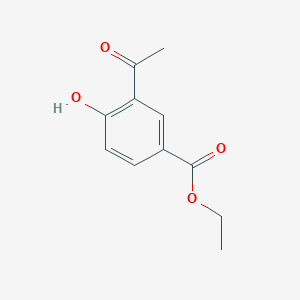

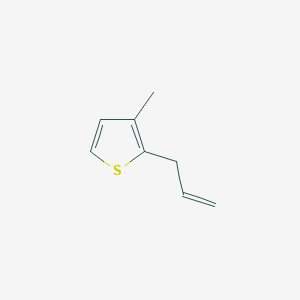

Molecular Structure Analysis

The molecular formula of “this compound” is C14H14O2 . The molecular weight is 214.26 g/mol . The InChi Key is ZKZSJQJXKWKOJY-UHFFFAOYSA-N .

Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the search results. However, it is known to be a metabolite of the insecticide permethrin .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. However, it is known that this chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Applications De Recherche Scientifique

Gold(I)-Catalyzed Intermolecular Hydroalkoxylation

- Gold(I) catalysis has been applied in the synthesis of alkyl allylic ethers, demonstrating the potential of [3-(Phenoxymethyl)phenyl]methanol in such reactions. The study by Zhang and Widenhoefer (2008) illustrates this process, showcasing its effectiveness across various allenes and alcohols (Zhang & Widenhoefer, 2008).

Asymmetric Hydrogenation in Chemical Synthesis

- Yoshimura et al. (2007) explored the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using certain catalysts in methanol, demonstrating a potential area where this compound could be relevant (Yoshimura et al., 2007).

O-Alkylation of Phenol with Methanol

- Samolada et al. (1995) investigated the reaction of phenol with methanol, which could potentially involve this compound in its synthesis pathway (Samolada et al., 1995).

Aza-Piancatelli Rearrangement

- Reddy et al. (2012) reported on the smooth aza-Piancatelli rearrangement involving furan-2-yl(phenyl)methanol derivatives, which could imply a role for this compound in similar chemical transformations (Reddy et al., 2012).

Resolution of Primary Alcohols

- Sakai et al. (2003) demonstrated the efficient resolution of a primary alcohol, 3-phenyl-2H-azirine-2-methanol, at very low temperatures, suggesting potential applications for this compound in such processes (Sakai et al., 2003).

Impact of Methanol on Lipid Dynamics

- Nguyen et al. (2019) studied the impact of methanol on lipid dynamics, which could be relevant in the context of this compound's interactions in biological systems (Nguyen et al., 2019).

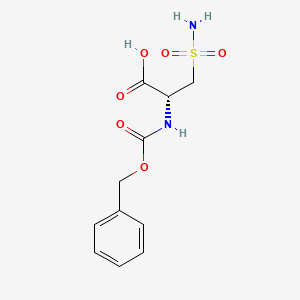

Safety and Hazards

“[3-(Phenoxymethyl)phenyl]methanol” is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Orientations Futures

The future directions of “[3-(Phenoxymethyl)phenyl]methanol” are not specified in the search results. However, m-aryloxy phenols, a class of compounds to which “this compound” belongs, have been highlighted for their importance in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants .

Mécanisme D'action

Target of Action

It’s worth noting that this compound is a metabolite of the insecticide permethrin .

Mode of Action

It’s structurally similar to phenoxymethylpenicillin, which inhibits the biosynthesis of cell wall mucopeptide by binding to specific penicillin-binding proteins (pbps) located inside the bacterial cell wall . These PBPs are critical in cell wall synthesis and maintenance, as well as cell division . This disruption of cell wall synthesis usually results in bacterial death .

Biochemical Pathways

Permethrin is known to affect the nervous system of insects by keeping their nerve cells in a state of constant activity, leading to paralysis and death .

Result of Action

Given its structural similarity to phenoxymethylpenicillin, it may have similar bactericidal effects .

Analyse Biochimique

Biochemical Properties

[3-(Phenoxymethyl)phenyl]methanol can participate in reactions at the benzylic position, which is the carbon atom next to the aromatic ring . It can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound’s benzylic position can be resonance stabilized, making it a favorable site for reactions .

Cellular Effects

Related compounds such as phenoxymethylpenicillin have been shown to have significant effects on cells, including causing skin irritation, serious eye irritation, and respiratory irritation .

Molecular Mechanism

The molecular mechanism of this compound involves reactions at the benzylic position. For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical . This radical can then participate in further reactions, such as substitution or addition reactions .

Metabolic Pathways

Phenolic compounds, which include this compound, are known to undergo various metabolic processes after ingestion .

Propriétés

IUPAC Name |

[3-(phenoxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZSJQJXKWKOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10496430 | |

| Record name | [3-(Phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34904-99-9 | |

| Record name | [3-(Phenoxymethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10496430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1610698.png)